5-(2-methoxyethoxy)-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)-1H-indazole |
InChI |
InChI=1S/C10H12N2O2/c1-13-4-5-14-9-2-3-10-8(6-9)7-11-12-10/h2-3,6-7H,4-5H2,1H3,(H,11,12) |
InChI Key |
HGIIZGLEWHWPHK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Assignment of Indazole Systems
Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods are indispensable tools for the detailed structural analysis of indazole systems, providing insights into connectivity, tautomeric forms, and the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) for Tautomeric and Regioisomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazoles, offering a powerful means to distinguish between different tautomers and regioisomers. nih.gov The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern and the electronic distribution within the heterocyclic ring.
For a compound like 5-(2-methoxyethoxy)-1H-indazole, the position of the proton on the nitrogen atom (N1 or N2) significantly influences the chemical shifts of the ring protons and carbons. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly crucial for definitive assignments. nih.govresearchgate.net For instance, a NOESY experiment can reveal through-space correlations between the N-H proton and nearby protons on the substituent or the indazole core, helping to establish the N1 or N2 substitution pattern. researchgate.net ¹H-¹⁵N HMBC experiments provide direct evidence of the connectivity between protons and nitrogen atoms, which is a powerful tool for differentiating N1 and N2 isomers. nih.gov
The differentiation between the 1H- and 2H-tautomers of indazoles can also be achieved by analyzing the chemical shifts of the carbon atoms in the pyrazole (B372694) ring. Theoretical calculations and experimental data have shown that the chemical shifts of C3 and C7a are particularly indicative of the tautomeric form. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Indazole Derivatives
| Proton | Typical Chemical Shift Range (ppm) in DMSO-d₆ |
|---|---|
| H1 (NH) | 12.5 - 13.5 |
| H3 | 8.0 - 8.2 |
| H4 | 7.5 - 7.8 |
| H6 | 7.0 - 7.4 |
Note: The exact chemical shifts for this compound would require experimental measurement, but these ranges are typical for 1H-indazole systems. chemicalbook.com
Table 2: Representative ¹³C NMR Chemical Shifts for Indazole Derivatives
| Carbon | Typical Chemical Shift Range (ppm) in DMSO-d₆ |
|---|---|
| C3 | 133 - 136 |
| C3a | 120 - 123 |
| C4 | 120 - 127 |
| C5 | 115 - 125 |
| C6 | 120 - 128 |
| C7 | 109 - 112 |
Note: These values are illustrative for the 1H-indazole scaffold. The substituent at C5 in this compound will influence these shifts. nih.gov
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indazole ring, C-H stretches of the aromatic and aliphatic portions, C=C and C=N stretching vibrations of the heterocyclic core, and the C-O-C stretching of the methoxyethoxy group. researchgate.net The N-H stretching vibration, typically observed in the range of 3100-3500 cm⁻¹, can provide clues about the tautomeric form and hydrogen bonding interactions. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. researchgate.net For this compound, HRMS would confirm the molecular formula, C₁₀H₁₂N₂O₂, by providing a highly accurate mass measurement of the molecular ion. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information, although detailed interpretation often requires comparison with reference compounds or computational predictions. researchgate.net
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography is also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. rsc.orgresearchgate.net In the case of 1H-indazoles, they can form various hydrogen-bonded assemblies, including dimers, trimers, and catemers (chains). rsc.orgresearchgate.net The specific arrangement adopted by this compound in the solid state would be revealed by X-ray diffraction analysis. While a specific crystal structure for this compound is not publicly available, the general principles of indazole crystal engineering would apply.
Investigation of Tautomeric Equilibria and Isomeric Forms of 1H-Indazoles (1H, 2H, 3H)
Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. The most common tautomers are the 1H- and 2H-forms. researchgate.netnih.gov The 1H-indazole, with the proton on N1, is generally the more thermodynamically stable tautomer in the gas phase, in solution, and in the solid state. nih.govnih.gov This stability is attributed to its benzenoid character, whereas the 2H-tautomer has a quinonoid structure. nih.gov
The 3H-tautomer is generally considered to be much less stable and is rarely observed. researchgate.netresearchgate.net The position of the tautomeric equilibrium can be influenced by factors such as the nature and position of substituents on the ring, the solvent, and the temperature. nih.govrsc.org For most substituted indazoles, including what would be expected for this compound, the 1H tautomer is the predominant form. nih.govresearchgate.net However, certain substituents can stabilize the 2H form. figshare.com The study of these equilibria is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.
Theoretical and Computational Investigations of 5 2 Methoxyethoxy 1h Indazole and Indazole Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed analysis of the electronic structure of molecules, which governs their stability, reactivity, and physical properties.
Density Functional Theory (DFT) for Molecular Reactivity and Electronic Properties
Density Functional Theory (DFT) has become a widely used method for predicting the chemical reactivity of molecules. nih.gov It is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is often employed to calculate various global reactivity parameters that help in understanding the behavior of molecules in chemical reactions.
Indazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, with the 1H-indazole tautomer being thermodynamically more stable than the 2H-indazole form. youtube.comnih.gov DFT calculations are frequently used to explore the regioselectivity of reactions involving the indazole nucleus, such as N-alkylation, which can produce a mixture of N¹ and N² substituted products. nih.gov By modeling the reaction pathways and calculating the energies of intermediates and transition states, DFT can help rationalize why one product is favored over another under specific conditions. nih.gov
For instance, studies on substituted indazoles have utilized DFT to analyze how different functional groups influence the electron distribution and, consequently, the reactivity of the indazole ring system. nih.goviupac.org These calculations can predict parameters like electronegativity, chemical hardness, and softness, which are essential for understanding interaction mechanisms. nih.govfiveable.me
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Band Gaps
The Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.meyoutube.comlibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. fiveable.meyoutube.com
The energy of the HOMO is a measure of the molecule's electron-donating ability, while the LUMO's energy indicates its electron-accepting tendency. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In the study of indazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and the corresponding energy gap. nih.goviupac.org This analysis helps in identifying which derivatives in a series are likely to be more reactive. For example, a computational study on a series of 3-carboxamide indazoles identified specific derivatives that possessed the largest HOMO-LUMO energy gaps, implying greater stability. iupac.org
Table 1: Calculated Quantum Chemical Parameters for Indazole Derivatives (Example Data) This table presents example data for illustrative purposes, based on findings for various indazole derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indazole Derivative A | -6.2 | -1.5 | 4.7 |
| Indazole Derivative B | -5.9 | -1.8 | 4.1 |
Source: Fictional data based on principles described in cited research. nih.goviupac.org
Molecular Electrostatic Potential (MEP) and Charge Distribution Studies
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.govresearchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
For indazole derivatives, MEP analysis can pinpoint the most likely sites for chemical reactions. For example, the nitrogen atoms of the pyrazole (B372694) ring and any oxygen atoms in substituents are often regions of negative potential, making them targets for electrophiles. nih.gov Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution by calculating the partial charges on each atom, providing further support for understanding reaction pathways and regioselectivity in substituted indazoles. nih.gov
Molecular Modeling and Simulation Approaches
Beyond electronic structure, computational methods can simulate how a molecule moves and interacts with other molecules, such as biological macromolecules. These techniques are central to computer-aided drug design.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the potential binding modes of a ligand within the active site of a biological target. nih.govnih.gov
The process involves placing the ligand in various conformations and positions within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.govresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov
For indazole derivatives, which are found in several approved drugs, molecular docking studies are crucial for assessing their potential as inhibitors of specific protein targets, such as kinases involved in cancer. nih.gov For example, docking studies on novel indazole derivatives against a renal cancer-related protein (PDB: 6FEW) identified compounds with the highest binding energies, suggesting they could be potent inhibitors. nih.gov Analysis of the docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. nih.gov
Table 2: Example Molecular Docking Results for Indazole Derivatives This table presents example data for illustrative purposes, based on findings for various indazole derivatives against a protein target.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Indazole Derivative X | -8.5 | TYR254, LEU370, ASP381 |
| Indazole Derivative Y | -9.2 | LYS271, GLU286, PHE382 |
Source: Fictional data based on principles described in cited research. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Protein-Ligand Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes of a protein and its ligand and to assess the stability of their complex. nih.govnih.gov
MD simulations can be used to refine the results of molecular docking. By simulating the protein-ligand complex in a realistic environment (e.g., in water), researchers can verify the stability of the predicted binding pose and observe how the interactions evolve over time. nih.gov These simulations can also be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov For complex biological systems, MD simulations are invaluable for understanding the dynamic nature of molecular recognition. nih.gov
Mechanistic Investigations of Molecular Interactions and Biochemical Modulations
Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level
Indazole derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which play a central role in cell signaling and are often dysregulated in cancer. nih.govrsc.org The 1H-indazole-3-amine moiety, for instance, is recognized as an effective hinge-binding fragment, crucial for the interaction with the ATP-binding site of tyrosine kinases. nih.gov
Molecular docking studies have provided insights into the binding modes of indazole compounds. For example, in the case of FMS-like tyrosine kinase 3 (FLT3), the indazole core can act as a hinge binder, forming hydrogen bonds with key residues like Cys694. researchgate.net Similarly, computational studies on indazole scaffolds as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors have shown that these compounds can establish favorable interactions within the enzyme's active site. biotech-asia.org The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with various amino acid residues. researchgate.net
The mechanism of inhibition for many indazole-based compounds is competitive, where they vie with the endogenous substrate (like ATP) for binding to the enzyme's active site. mdpi.com Some indazole derivatives have also been developed as covalent inhibitors, which form a permanent bond with the target enzyme, leading to irreversible inhibition. nih.gov
Beyond kinases, the indazole scaffold is found in inhibitors of other enzyme families, such as poly(ADP-ribose) polymerases (PARPs). PARP inhibitors function by competing with the substrate NAD+ at the catalytic domain, which blocks the synthesis of poly(ADP-ribose) chains and impairs DNA single-strand break repair. mdpi.comnih.gov This action can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with pre-existing defects in DNA repair pathways, a concept known as synthetic lethality. nih.govresearchgate.net
Tankyrases, members of the PARP family, are also targets of indazole-related compounds. nih.govnih.gov Inhibition of tankyrase can stabilize the levels of Axin, a key component of the β-catenin destruction complex, thereby antagonizing Wnt signaling. nih.gov
Studies on Molecular Recognition Processes with Biological Macromolecules
The interaction of indazole derivatives with biological macromolecules is a key determinant of their biological activity. Molecular recognition studies, often employing techniques like X-ray crystallography and molecular dynamics simulations, have shed light on these intricate processes.
The binding of indazole-based inhibitors to protein kinases is a well-documented example of specific molecular recognition. The indazole ring system can fit into the hydrophobic pocket of the kinase ATP-binding site, while various substituents on the indazole core can form specific hydrogen bonds and van der Waals interactions with surrounding amino acid residues, contributing to both affinity and selectivity. nih.govrsc.org For instance, molecular dynamics simulations of 4H-1,2,4-triazole derivatives, which share structural similarities with indazole compounds, as tankyrase inhibitors revealed that hydrophobic stacking and optimal hydrogen bonding are key for occupying the adenosine (B11128) pocket. nih.gov
In the context of PARP inhibition, the recognition process involves the inhibitor binding to the nicotinamide-binding pocket of the enzyme. The specificity of this interaction can vary among different PARP family members, and this has implications for the selectivity of the inhibitors. researchgate.net
Molecular docking studies have been instrumental in predicting and analyzing the binding of novel indazole derivatives to their protein targets. These computational methods can estimate the binding affinity and visualize the interaction patterns, guiding the design of more potent and selective inhibitors. researchgate.netnih.govrsc.orgresearchgate.net For example, docking studies of indazole derivatives with renal cancer-related proteins have identified compounds with high binding energies, suggesting their potential as therapeutic agents. nih.govrsc.org
Analysis of Cellular Activity in in vitro Model Systems
The molecular interactions of indazole derivatives translate into a range of effects at the cellular level, which have been extensively studied in various in vitro cancer models. These studies provide crucial information on the anti-cancer potential of these compounds.
A common finding is that indazole derivatives can inhibit the proliferation of a wide array of cancer cell lines, including those from lung, breast, colon, and leukemia. nih.govrsc.orgjapsonline.com The potency of this anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with some derivatives exhibiting activity in the nanomolar to low micromolar range. nih.govnih.govrsc.org
Beyond inhibiting proliferation, many indazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govrsc.org Some derivatives have also been observed to cause an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, further indicating the induction of the mitochondrial apoptotic pathway. rsc.org
Furthermore, indazole derivatives can affect the cell cycle of cancer cells. For example, some compounds have been reported to cause cell cycle arrest in the S-phase or G1 phase, preventing the cells from progressing through division. nih.govresearchgate.net This effect is often linked to the modulation of cell cycle regulatory proteins.
In addition to their direct effects on cancer cells, some indazole derivatives can also inhibit cell migration and invasion, which are critical processes for cancer metastasis. rsc.org This is sometimes correlated with the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell movement. rsc.org The inhibition of signaling pathways that promote cell migration, such as the Wnt pathway, also contributes to this effect. nih.gov
The table below summarizes the in vitro anti-proliferative activity of selected indazole derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 2f | 4T1 | Breast Cancer | 0.23 |
| A549 | Lung Cancer | 1.15 | |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Cancer | >10 | |
| PC-3 | Prostate Cancer | >10 | |
| HepG2 | Hepatoma | >10 | |
| Compound 3b | WiDr | Colorectal Carcinoma | 27.20 |
| MCF-7 | Breast Cancer | 45.97 | |
| Compound 3d | HeLa | Cervical Cancer | 46.36 |
| Compound 27i | Huh7 | Hepatocellular Carcinoma | 0.021 |
Emerging Applications and Contributions to Diverse Research Fields
Development as Chemical Probes and Research Reagents
Indazole derivatives are widely recognized for their utility as scaffolds in the development of bioactive compounds and research reagents. nih.govcaribjscitech.com Their structural framework is a key component in numerous pharmaceutical agents, enabling the exploration of biological pathways. For instance, various substituted indazoles have been synthesized and evaluated for activities such as anti-tumor, anti-inflammatory, and anti-diabetic effects. nih.govnih.gov The 1H-indazole-3-amine structure, for example, is noted as an effective hinge-binding fragment for kinases, a critical target class in cancer therapy. nih.gov
While specific applications of 5-(2-methoxyethoxy)-1H-indazole as a chemical probe are not documented in the reviewed literature, the general synthetic accessibility of indazoles allows for the introduction of various functional groups. nih.govresearchgate.net This adaptability makes the indazole core a valuable starting point for creating tailored molecules for biological research.
Table 1: Examples of Indazole-Based Bioactive Molecules (Note: This table lists examples of bioactive indazole derivatives to illustrate the role of the general scaffold, not the specific subject compound of this article.)
| Compound Name | Therapeutic Area | Key Structural Feature | Reference |
| Niraparib | Anticancer | Indazole core | nih.gov |
| Pazopanib | Anticancer (Tyrosine Kinase Inhibitor) | Indazole core | nih.gov |
| Entrectinib | Anticancer | 1H-indazole-3-amide | nih.gov |
| Linifanib | Anticancer (Tyrosine Kinase Inhibitor) | 1H-indazole-3-amine | nih.gov |
| Bendazac | Anti-inflammatory | Indazolone core | researchgate.net |
| Benzydamine | Anti-inflammatory | Indazolone core | researchgate.net |
Role in Catalysis and Ligand Design for Chemical Transformations
The field of organometallic chemistry has seen the use of nitrogen-containing heterocycles as ligands for various catalytic transformations. The indazole skeleton has been explored for this purpose. A study details the design of an indazole phosphine (B1218219) ligand scaffold that can be used in gold(I) catalysis. nih.gov The researchers developed a method to introduce a positive charge on the indazole backbone through methylation, which allows for the fine-tuning of the electronic properties of the resulting gold complex and its catalytic activity. nih.gov This highlights the potential of the indazole moiety to serve as a tunable platform in ligand design. However, there is no specific information available regarding the application of this compound in catalysis or as a ligand.
Potential in Material Science and Optoelectronic Applications
Indazole derivatives are being investigated for their potential in material science, particularly in the development of organic light-emitting diodes (OLEDs). Research has demonstrated a straightforward synthetic route to a key precursor for an OLED material that is based on the 1H-indazole N-oxide structure. researchgate.net The broad scope and functional group tolerance of the synthetic methods for indazoles suggest their potential applicability in creating novel materials with desirable electronic and photophysical properties. researchgate.net At present, the specific properties and potential applications of this compound in material science and optoelectronics remain an uninvestigated area in the available literature.
Application as Corrosion Inhibitors in Chemical Systems
The use of organic molecules containing heteroatoms like nitrogen and oxygen as corrosion inhibitors for metals in acidic environments is a well-established strategy. These compounds can adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. nih.govresearchgate.net Various heterocyclic compounds, including derivatives of benzimidazole (B57391), which is structurally related to indazole, have shown significant corrosion inhibition efficiency. nih.gov For example, studies on benzimidazole derivatives have shown they act as effective corrosion inhibitors for steel in hydrochloric acid solutions, with their effectiveness attributed to the presence of heteroatoms that serve as adsorption sites. nih.gov While the indazole structure is a candidate for such applications, specific studies evaluating this compound as a corrosion inhibitor are not found in the current body of scientific literature.
Utility in the Synthesis of Complex Molecular Architectures (e.g., Alkaloids)
The indazole ring system is a valuable building block in synthetic organic chemistry for the construction of more complex molecules, particularly in the realm of medicinal chemistry. nih.govnih.gov Numerous synthetic methods have been developed to create a wide array of substituted indazoles, which can then serve as key intermediates. nih.govcaribjscitech.com For example, Suzuki coupling reactions are commonly employed to introduce aryl groups at various positions on the indazole ring, leading to the creation of diverse molecular libraries for drug discovery. nih.gov The synthesis of 3,5-disubstituted indazole derivatives has been a strategy to explore new kinase inhibitors. nih.gov Although the indazole scaffold itself is a component of many complex synthetic compounds, the specific use of this compound as a precursor in the synthesis of complex natural products like alkaloids is not specifically reported.
Contributions to Agrochemical Research (e.g., Herbicidal Agents)
The indazole and the structurally similar pyrazole (B372694) scaffolds are prominent in agrochemical research, particularly in the discovery of new herbicides. researchgate.netnih.govnih.gov A number of commercial and investigational herbicides are based on these heterocyclic rings. Research has shown that various substituted phenylpyrazole and indazole derivatives exhibit potent herbicidal activities. researchgate.netnih.gov For instance, certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have demonstrated good rice selectivity and potent herbicidal activity against annual weeds in paddy fields. nih.gov
The position and nature of substituents on the indazole ring play a crucial role in determining herbicidal efficacy. One study on 6-indazolyl-2-picolinic acids found that substitution at the 4-position of the indazole ring resulted in better inhibitory activity, while 5-position substitution led to poor activity. nih.gov This suggests that the placement of the (2-methoxyethoxy) group at the 5-position of the 1H-indazole core might influence its potential herbicidal properties, though specific bioassay data for this compound is not available.
Table 2: Examples of Indazole and Pyrazole Derivatives with Herbicidal Activity (Note: This table provides examples of related compounds to illustrate herbicidal activity within the broader class, as specific data for the subject compound is unavailable.)
| Compound Class | Example Substituent(s) | Target Weeds | Reference |
| 5-Arylmethoxy phenylpyrazole | 4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl | Abutilon theophrasti | researchgate.net |
| 6-Indazolyl-2-picolinic acid | 4-amino-3,5-dichloro-6-(1H-indazolyl) | Amaranthus retroflexus, Chenopodium album | nih.gov |
| 2-phenyl-4,5,6,7-tetrahydro-2H-indazole | 3-chloro-2-(4-chloro-2-fluorophenyl) with isoxazolinylmethoxy at C5 | Annual weeds in paddy fields | nih.gov |
| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Derivatization and Functional Group Modifications of the Indazole Core
The exploration of the chemical space around the 5-(2-methoxyethoxy)-1H-indazole scaffold has been a subject of intense research, with a focus on understanding how different functional groups on the indazole core impact biological activity. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), offers several positions for modification (N1, C3, C4, C6, and C7), each providing a unique vector for altering the molecule's properties.
Systematic derivatization studies have revealed that the nature and position of substituents on the indazole ring are critical for activity. For instance, in the context of kinase inhibitors, the indazole core often acts as a hinge-binding motif, and modifications can significantly alter binding affinity and selectivity. Research on various indazole series has shown that even minor changes, such as the introduction of a methyl group or a halogen atom, can lead to substantial differences in biological outcomes.
The 1H-indazole tautomer is generally considered more stable and is often the focus of synthetic efforts. japsonline.com The substitution at the N1 position is a common strategy to modulate pharmacokinetic properties and target engagement. For example, the introduction of small alkyl or substituted benzyl (B1604629) groups at N1 has been shown to be essential for certain biological activities. researchgate.net
Modifications at the C3 position have also been extensively studied. The introduction of various groups, from simple alkyls to more complex aromatic and heterocyclic systems, can profoundly influence the compound's interaction with its biological target. For instance, in a series of indazole-3-carboxamides, the specific regiochemistry of the amide linker at the C3 position was found to be critical for the inhibition of the calcium-release activated calcium (CRAC) channel. nih.gov
The substitution pattern on the benzene portion of the indazole ring (positions 4, 5, 6, and 7) is equally important. Studies on CCR4 antagonists have shown that while methoxy (B1213986) or hydroxyl groups at C4 were potent, only small groups were tolerated at C5, C6, or C7, with C6 substitution being generally preferred. nih.gov This highlights the steric and electronic constraints imposed by the target protein's binding pocket.
Understanding the Influence of Substituents on Molecular Interactions and Biological Responses
The 5-(2-methoxyethoxy) substituent is a key feature of the parent compound, and understanding its role is central to the SAR. This substituent, with its ether linkages, introduces a degree of flexibility and polarity that can significantly influence the molecule's solubility, membrane permeability, and binding to target proteins.
The electronic nature of substituents on the indazole ring also plays a pivotal role. Electron-donating groups, such as the methoxyethoxy group, can influence the pKa of the indazole nitrogen atoms, which can be crucial for interactions with the target. Conversely, electron-withdrawing groups can alter the charge distribution and potentially lead to different binding modes.
The following table summarizes the influence of substituents at various positions on the indazole core, based on findings from different research programs.
| Position | Substituent Type | Influence on Biological Activity | Reference |
| N1 | Small alkyl, substituted benzyl | Often crucial for activity and pharmacokinetic properties. | researchgate.net |
| C3 | Carboxamides, aromatic/heterocyclic rings | Regiochemistry and nature of substituent are critical for target-specific inhibition. | nih.gov |
| C4 | Methoxy, hydroxyl | Can enhance potency in certain inhibitor classes. | nih.gov |
| C5 | Small groups, alkoxy groups | Tolerated, with the nature of the group influencing binding and properties. | nih.gov |
| C6 | Small groups | Often a preferred position for substitution over C5 and C7. | nih.gov |
| C7 | Small groups | Generally less favorable for substitution compared to C6. | nih.gov |
Application of Scaffold Hopping and Molecular Hybridization Strategies in Indazole Design
To explore novel chemical space and improve upon existing indazole-based compounds, medicinal chemists employ strategies like scaffold hopping and molecular hybridization.
Scaffold hopping involves replacing the central indazole core with a different, isofunctional scaffold while retaining the key pharmacophoric elements responsible for biological activity. This can lead to the discovery of new intellectual property, improved pharmacokinetic profiles, and novel biological activities. For instance, researchers have successfully "hopped" from an indole (B1671886) core to an indazole scaffold to develop dual MCL-1/BCL-2 inhibitors. researchgate.net This demonstrates the utility of the indazole ring as a bioisosteric replacement for other privileged heterocyclic systems. The reverse, hopping from an indazole to another scaffold, is also a valid strategy to overcome limitations of the indazole core, such as potential metabolic liabilities. A shape-based scaffold hopping approach was used to convert a pyrimidine (B1678525) to a pyrazole core, resulting in improved physicochemical properties for DLK inhibitors. nih.gov
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or additive effects. In the context of this compound, one could envision hybridizing this scaffold with other known pharmacophores that target different binding sites on the same protein or different proteins in the same signaling pathway. This strategy has been successfully applied in the design of various anticancer agents. nih.gov
The following table provides examples of scaffold hopping strategies involving the indazole core.
| Original Scaffold | Hopped Scaffold | Therapeutic Target | Reference |
| Indole | Indazole | MCL-1/BCL-2 | researchgate.net |
| Pyrimidine | Pyrazole | Dual Leucine Zipper Kinase (DLK) | nih.gov |
| Dehydrozingerone | Pyridine | Antifungal | mdpi.com |
| Scutellarein derivative | 1,3-Oxazine fused scutellarein | Anticoagulant/Antioxidant | acs.org |
Advanced Analytical Methodologies for In Depth Compound Characterization
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic methods are indispensable for separating 5-(2-methoxyethoxy)-1H-indazole from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for purity assessment.
For the analysis of indazole derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique. nih.gov A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is often achieved using a UV detector, set at a wavelength where the indazole core exhibits strong absorbance. The purity of this compound can be determined by calculating the area percentage of its corresponding peak in the chromatogram.
Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a mass spectrometer, is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. rsc.orgresearchgate.net For less volatile compounds or those containing polar functional groups, derivatization may be necessary to improve their chromatographic behavior. researchgate.net The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.
A hypothetical data table for the purity analysis of a synthesized batch of this compound using HPLC is presented below.
Table 1: Hypothetical HPLC Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 6.8 min |
| Purity (Area %) | >99% |
This table is interactive. You can sort and filter the data.
Quantitative Analysis of Indazole Derivatives in Research Matrices
The accurate quantification of this compound in various research matrices, such as biological fluids or reaction mixtures, is crucial for pharmacokinetic studies and process optimization. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.govunifr.ch
An LC-MS/MS method for this compound would involve developing a robust extraction procedure to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection. The use of an internal standard, structurally similar to the analyte, is essential for accurate quantification. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. The stability of the analyte in the biological matrix during sample collection, storage, and processing is a critical consideration that must be thoroughly evaluated during method development. nih.govsci-hub.se
A hypothetical data table summarizing the parameters for a quantitative LC-MS/MS assay for this compound in human plasma is provided below.
Table 2: Hypothetical Parameters for Quantitative LC-MS/MS Analysis of this compound in Human Plasma
| Parameter | Description |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined experimentally |
| Internal Standard | A stable isotope-labeled analog |
| Extraction Method | Protein precipitation or liquid-liquid extraction |
| Lower Limit of Quantification (LLOQ) | Expected in the low ng/mL range |
| Linear Range | To be established (e.g., 1-1000 ng/mL) |
This table is interactive. You can sort and filter the data.
Hyphenated Techniques for Comprehensive Molecular Fingerprinting
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for obtaining a comprehensive molecular fingerprint of a compound. researchgate.netnih.govnih.gov This "fingerprint" provides detailed structural information that is invaluable for confirming the identity of a newly synthesized compound like this compound and for identifying any unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. longdom.org The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used to elucidate its structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another widely used hyphenated technique that is suitable for a broader range of compounds, including those that are not amenable to GC analysis. nih.govlongdom.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.
Other hyphenated techniques that can provide complementary structural information include LC-Nuclear Magnetic Resonance (LC-NMR) and LC-Infrared (LC-IR) spectroscopy. nih.govijpsjournal.com LC-NMR provides detailed information about the carbon-hydrogen framework of the molecule, while LC-IR provides information about the functional groups present.
A hypothetical data table summarizing the expected mass spectrometric data for this compound is presented below.
Table 3: Hypothetical Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| GC-MS | Electron Ionization (EI) | - | Fragments corresponding to the loss of the methoxyethoxy group and cleavage of the indazole ring. |
| LC-MS | Electrospray Ionization (ESI) | 207.1137 | Fragments indicating the loss of the ethoxy group and other characteristic cleavages. |
This table is interactive. You can sort and filter the data.
Future Research Directions and Interdisciplinary Outlook
Innovations in Sustainable and Efficient Indazole Synthesis
The synthesis of indazole derivatives, including 5-(2-methoxyethoxy)-1H-indazole, is undergoing a green revolution. Researchers are increasingly focusing on developing environmentally friendly and efficient synthetic methods. researchgate.netsamipubco.com This includes the use of natural catalysts, such as lemon peel powder, and leveraging ultrasound irradiation to improve reaction yields and reduce reaction times. researchgate.net The principles of green chemistry are being applied to minimize waste and utilize less hazardous substances. bohrium.com
Recent advancements have highlighted catalyst-based approaches, employing transition-metal, acid-base, and green chemistry methods to enhance the efficiency and selectivity of indazole synthesis. bohrium.combenthamdirect.comingentaconnect.com Techniques like photocatalysis and electrosynthesis are also emerging as powerful tools for constructing the indazole core, offering novel pathways for creating functionalized indazoles. doaj.org These innovative methods aim to provide more sustainable and cost-effective routes for producing indazole compounds. samipubco.com
Advancements in Computational Approaches for Predictive Modeling and Design
Computational methods are playing an increasingly vital role in the design and development of indazole-based compounds. nih.govresearchgate.net Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations are being used to predict the biological activity and pharmacokinetic properties of new derivatives. researchgate.netnih.govresearchgate.net These in silico tools allow for the rational design of molecules with improved efficacy and reduced toxicity. researchgate.netresearchgate.net
For instance, computational analyses have been used to design 1H-indazole analogues as potent enzyme inhibitors by studying their conformational ensembles in solution. nih.gov Density Functional Theory (DFT) calculations are also employed to understand the physicochemical properties of novel indazole derivatives. nih.gov By integrating these computational approaches, researchers can accelerate the discovery and optimization of new drug candidates based on the indazole scaffold. nih.govresearchgate.net
Exploration of Novel Molecular Targets and Biological Pathways for Indazole-Based Research
The versatile indazole scaffold has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net Future research is focused on identifying novel molecular targets and biological pathways for indazole derivatives. This includes exploring their potential as inhibitors of various protein kinases, which are crucial in cancer development. nih.gov
Recent studies have identified indazole derivatives as potent inhibitors of targets like fibroblast growth factor receptors (FGFRs), epidermal growth factor receptor (EGFR), and enzymes involved in the Hippo signaling pathway, such as TEAD. nih.govresearchgate.netacs.org The exploration of these and other pathways, including those related to neurodegenerative diseases and infectious agents, opens up new therapeutic possibilities for indazole-based compounds. researchgate.netnih.govnih.gov
Development of Advanced Indazole-Based Chemical Biology Tools
The unique properties of the indazole scaffold make it an excellent candidate for the development of chemical biology tools. These tools, such as molecular probes and imaging agents, are essential for studying complex biological systems. scispace.comyoutube.com By attaching fluorescent tags or reactive groups to the indazole core, researchers can create molecules that specifically label and visualize biological targets in living cells. youtube.com
The development of such probes can help in understanding the mechanism of action of indazole-based drugs and in identifying new biological functions. scispace.com For example, reactivity-based chemical probes can be used to profile the reactive sites of proteins on a proteome-wide scale, providing valuable insights into drug-target interactions. youtube.com These advanced tools will facilitate the discovery of new therapeutic strategies and enhance our understanding of disease pathways. scispace.comacs.org
Interdisciplinary Research Bridging Indazole Chemistry with Emerging Scientific Disciplines
The future of indazole research lies in interdisciplinary collaboration. By bridging indazole chemistry with fields like materials science, nanotechnology, and systems biology, researchers can unlock new applications for these versatile compounds. For example, the photophysical properties of indazoles make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials. bohrium.combenthamdirect.com
Furthermore, the integration of indazole chemistry with systems biology approaches can provide a more holistic understanding of how these compounds affect cellular networks. This can lead to the development of more effective and personalized therapies. Collaborations with experts in diverse fields will be crucial for translating the potential of indazole derivatives into practical applications that address significant challenges in medicine and technology.
Q & A
Basic: What are the standard synthetic routes for preparing 5-(2-methoxyethoxy)-1H-indazole, and what analytical techniques are used to confirm its structure and purity?
Answer:
this compound is typically synthesized via multi-step reactions involving halogenation, nucleophilic substitution, or coupling reactions. For example, in a patent application, the compound was synthesized by reacting 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride with N-iodosuccinimide in acetic acid, followed by purification via silica gel chromatography . Key analytical methods include:
- LCMS : To confirm molecular ion peaks (e.g., m/z 362 [M+H]+) .
- HPLC : For purity assessment (retention time: 1.19 minutes under SMD-TFA05 conditions) .
- NMR : Structural elucidation via <sup>1</sup>H and <sup>13</sup>C NMR, as demonstrated in related indazole derivatives .
Basic: How does the 2-methoxyethoxy substituent influence the physicochemical properties of 1H-indazole derivatives?
Answer:
The 2-methoxyethoxy group enhances solubility in polar solvents due to its ether oxygen atoms, which improve hydrogen bonding potential. This substituent also increases lipophilicity compared to unsubstituted indazole, balancing membrane permeability and aqueous solubility—critical for bioavailability. Studies on similar compounds show that alkoxy groups at position 5 of the indazole ring reduce crystallinity, facilitating formulation in drug delivery systems .
Advanced: What strategies optimize reaction yields and purity in synthesizing this compound derivatives?
Answer:
- Solvent Selection : Use acetic acid for iodination reactions to stabilize intermediates and minimize side products .
- Purification : Employ gradient elution in silica gel chromatography (e.g., 0–40% ethyl acetate/hexane) to isolate high-purity products (>90%) .
- Catalyst Optimization : For coupling reactions, palladium catalysts with ligands like XPhos improve regioselectivity and yield in arylations .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- QSAR Models : Parameters like logP, polar surface area, and electronic effects of the 2-methoxyethoxy group are correlated with activity. For example, in anti-inflammatory agents, molecular docking identifies hydrogen bonding between the methoxy group and COX-2 active sites .
- Molecular Dynamics : Simulates binding stability to targets like monoamine oxidase (MAO), where the substituent’s conformational flexibility may enhance inhibitor-enzyme interactions .
Advanced: How to resolve contradictions in biological activity data for this compound derivatives?
Answer:
- Purity Verification : Reanalyze compounds via HPLC to rule out impurities affecting activity (e.g., baseline separation at 1.40 minutes under SMD-TFA05 conditions) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for batch-to-buffer variability.
- Structural Confirmation : Re-examine NMR and LCMS data to ensure correct regiochemistry, as positional isomers (e.g., substitution at C5 vs. C6) can yield divergent results .
Basic: What are the common functionalization sites on the 1H-indazole core for introducing substituents like 2-methoxyethoxy?
Answer:
- Position 5 : Favored for electrophilic substitution due to electron-rich aromatic rings. The 2-methoxyethoxy group is introduced via Ullmann coupling or nucleophilic displacement of halogenated intermediates .
- Position 3 : Modified via Mannich reactions to introduce piperazine or oxadiazole moieties, enhancing pharmacological profiles .
Advanced: What role does the 2-methoxyethoxy group play in binding to enzymatic targets like monoamine oxidases (MAOs)?
Answer:
The 2-methoxyethoxy group’s ether oxygen forms hydrogen bonds with MAO-B’s FAD cofactor, as observed in crystallographic studies of indazole inhibitors. Its methoxy terminus increases van der Waals interactions with hydrophobic pockets, improving IC50 values by 10–100-fold compared to non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
